
(1S,2R)-1-Benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl Acetate Hydrochloride (Acetoxyphene Hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl Acetate Hydrochloride: Acetoxyphene Hydrochloride , is a chemical compound with significant applications in the fields of chemistry, biology, medicine, and industry. This compound is known for its analgesic properties and is used in various pharmaceutical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetoxyphene Hydrochloride typically involves multiple steps, starting with the reaction of benzyl chloride with dimethylamine to form the corresponding benzylamine derivative. This intermediate is then subjected to further reactions, including acetylation and subsequent formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of Acetoxyphene Hydrochloride is carried out using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: Acetoxyphene Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Acetoxyphene Hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a key intermediate in the synthesis of various pharmaceuticals and is used in the study of pain management mechanisms. Additionally, it finds applications in the development of new analgesic drugs and in the investigation of drug interactions and metabolism.
Mechanism of Action
The mechanism by which Acetoxyphene Hydrochloride exerts its effects involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to the modulation of pain signals and providing analgesic effects. The molecular targets include mu-opioid receptors, and the pathways involved are related to the inhibition of pain transmission.
Comparison with Similar Compounds
Acetoxyphene Hydrochloride is often compared with other opioid analgesics such as morphine, codeine, and oxycodone. While it shares similar analgesic properties, its unique chemical structure and lower potential for addiction make it a valuable alternative in pain management. Other similar compounds include:
Dextropropoxyphene Hydrochloride
Propoxyphene
Norpropoxyphene
These compounds have similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.
Properties
Molecular Formula |
C21H28ClNO2 |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
[(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] acetate;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-17(16-22(3)4)21(24-18(2)23,20-13-9-6-10-14-20)15-19-11-7-5-8-12-19;/h5-14,17H,15-16H2,1-4H3;1H/t17-,21+;/m1./s1 |
InChI Key |
WVAJRPJMAKMIQV-JKSHRDEXSA-N |
Isomeric SMILES |
C[C@H](CN(C)C)[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C.Cl |
Canonical SMILES |
CC(CN(C)C)C(CC1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


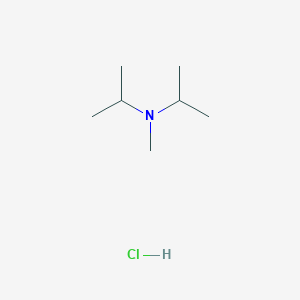
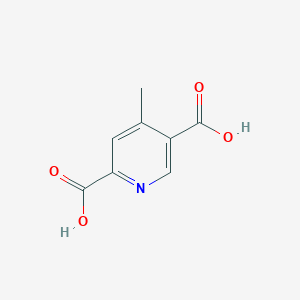
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
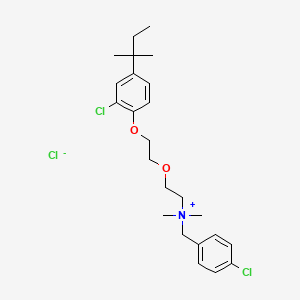
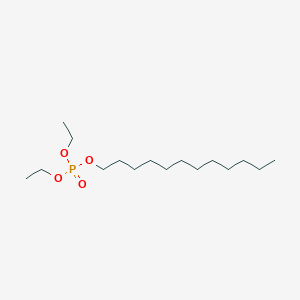
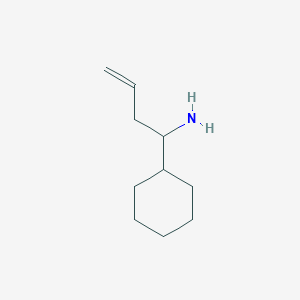
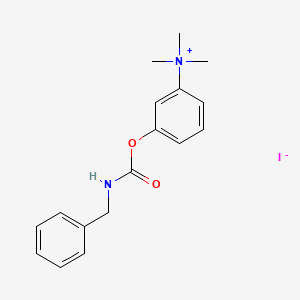
![1-[4-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348296.png)
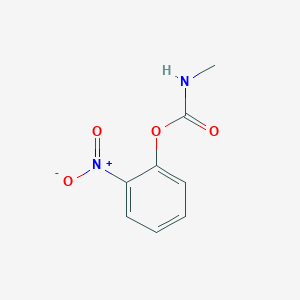
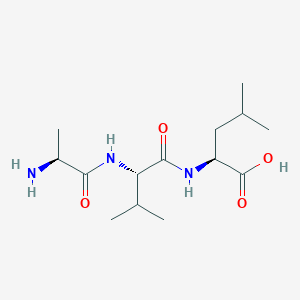

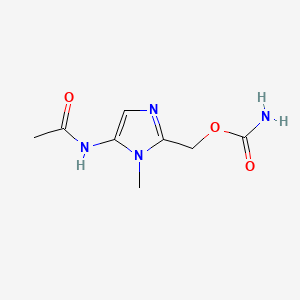
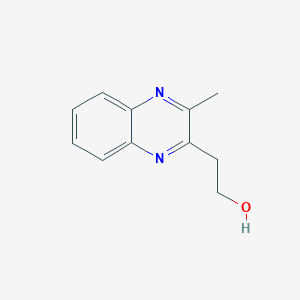
![2,5-Diiodothieno[3,2-b]thiophene](/img/structure/B15348329.png)
